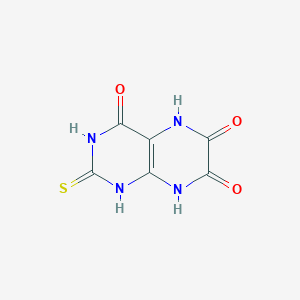

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Sulfanyliden-5,8-dihydro-1H-pteridin-4,6,7-trion beinhaltet typischerweise die Reaktion geeigneter Pteridinderivate mit schwefelhaltigen Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Cyclisierung von 2-Aminopyrimidinderivaten mit Schwefelkohlenstoff und anschließende Oxidation zur Bildung der gewünschten Verbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Sulfanyliden-5,8-dihydro-1H-pteridin-4,6,7-trion kann eine großtechnische Synthese unter Verwendung ähnlicher Synthesewege beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies beinhaltet häufig den Einsatz von fortschrittlichen katalytischen Systemen und kontinuierlichen Fließreaktoren, um eine effiziente Produktion zu gewährleisten.

Eigenschaften

CAS-Nummer |

7151-37-3 |

|---|---|

Molekularformel |

C6H4N4O3S |

Molekulargewicht |

212.19 g/mol |

IUPAC-Name |

2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione |

InChI |

InChI=1S/C6H4N4O3S/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |

InChI-Schlüssel |

UEZBHKPTGCRMIA-UHFFFAOYSA-N |

Kanonische SMILES |

C12=C(NC(=O)C(=O)N1)NC(=S)NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the reaction of appropriate pteridine derivatives with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of 2-aminopyrimidine derivatives with carbon disulfide and subsequent oxidation to form the desired compound .

Industrial Production Methods

Industrial production of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Sulfanyliden-5,8-dihydro-1H-pteridin-4,6,7-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Thiol-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pteridinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiol-Derivate und verschiedene substituierte Pteridine, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Sulfanyliden-5,8-dihydro-1H-pteridin-4,6,7-trion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme hemmen und zelluläre Prozesse stören, was zu den beobachteten biologischen Wirkungen führt. Umfassende Studien sind erforderlich, um die beteiligten molekularen Zielstrukturen und Signalwege vollständig aufzuklären.

Wirkmechanismus

The mechanism of action of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Mercapto-4,6-dioxo-5,6,7,8-tetrahydropteridin

- 2-Thioxo-5,6,7,8-tetrahydropteridin-4,6-dion

- 2-Selenyliden-5,8-dihydro-1H-pteridin-4,6,7-trion

Einzigartigkeit

2-Sulfanyliden-5,8-dihydro-1H-pteridin-4,6,7-trion ist aufgrund seiner spezifischen schwefelhaltigen Pteridinstruktur einzigartig, die im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.